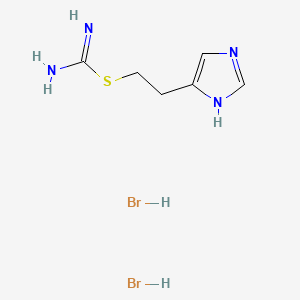

Dihydrobromure d'imétite

Vue d'ensemble

Description

Le dihydrobromure d'imétite est un agoniste puissant et sélectif des récepteurs de l'histamine H3 et H4. Il est connu pour sa forte affinité, avec des valeurs de K de 0,3 et 2,7 nM pour les récepteurs H3 et H4, respectivement . Ce composé mime l'effet de l'histamine en déclenchant des changements de forme dans les éosinophiles, ce qui en fait un outil précieux dans la recherche scientifique .

Applications De Recherche Scientifique

Imetit dihydrobromide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of other compounds.

Biology: Studied for its effects on eosinophils and other immune cells.

Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors.

Mécanisme D'action

Imetit Dihydrobromide is a potent and selective agonist of histamine H3 and H4 receptors . This article will delve into the mechanism of action of Imetit Dihydrobromide, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Imetit Dihydrobromide primarily targets Histamine H3 and H4 receptors . These receptors play a crucial role in the body’s immune response and inflammation processes .

Mode of Action

Imetit Dihydrobromide acts as a high affinity and potent agonist for the Histamine H3 and H4 receptors . It binds to these receptors with Ki values of 0.3 and 2.7 nM, respectively . This binding triggers a series of biochemical reactions within the cell.

Biochemical Pathways

Upon binding to the H3 and H4 receptors, Imetit Dihydrobromide mimics the effect of histamine, triggering a shape change in eosinophils . Eosinophils are a type of white blood cell that plays a key role in the body’s immune response. The shape change in eosinophils is part of the cell’s response to inflammation and infection.

Pharmacokinetics

It is known to be centrally active following systemic administration .

Result of Action

The primary result of Imetit Dihydrobromide’s action is the modulation of the body’s immune response. By acting as an agonist for the H3 and H4 receptors, it influences the behavior of eosinophils, which are involved in the body’s response to inflammation and infection .

Analyse Biochimique

Biochemical Properties

Imetit dihydrobromide interacts with H3 and H4 histamine receptors, exhibiting high affinity with Ki values of 0.3 and 2.7 nM respectively . It mimics the effect of histamine in triggering a shape change in eosinophils .

Cellular Effects

Imetit dihydrobromide has been shown to influence cell function by interacting with H3 and H4 histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Imetit dihydrobromide involves binding interactions with H3 and H4 histamine receptors . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models, Imetit dihydrobromide has been shown to reduce symptoms of allergic rhinitis and the total cough count at a dosage of 2mg/kg

Metabolic Pathways

It is known to interact with H3 and H4 histamine receptors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Its interactions with H3 and H4 histamine receptors suggest that it may be transported and distributed in a manner similar to other ligands of these receptors .

Subcellular Localization

Given its interactions with H3 and H4 histamine receptors, it is likely that it localizes to the same subcellular compartments as these receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dihydrobromure d'imétite implique la réaction de la 2-(imidazol-4-yl)éthylamine avec la thiourée, suivie d'un traitement à l'acide bromhydrique pour obtenir le sel dihydrobromure . Les conditions de réaction comprennent généralement :

Température : Température ambiante

Solvant : Eau ou éthanol

Temps de réaction : Plusieurs heures pour garantir une réaction complète

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Traitement par lots : De grands réacteurs sont utilisés pour mélanger les réactifs.

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrobromure d'imétite subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent le convertir en son amine correspondante.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle imidazole.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque

Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium

Solvants : Eau, éthanol, dichlorométhane

Principaux produits :

Produits d'oxydation : Sulfoxydes, sulfones

Produits de réduction : Amines

Produits de substitution : Divers dérivés imidazoliques substitués

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans la synthèse d'autres composés.

Biologie : Étudié pour ses effets sur les éosinophiles et autres cellules immunitaires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'histamine.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs de l'histamine H3 et H4. Cette liaison déclenche une cascade d'événements intracellulaires, conduisant à des changements de forme et de fonction des cellules . Les cibles moléculaires comprennent :

Récepteurs de l'histamine H3 : Impliqués dans la libération et la régulation des neurotransmetteurs.

Récepteurs de l'histamine H4 : Jouent un rôle dans la chimiotaxie et l'activation des cellules immunitaires.

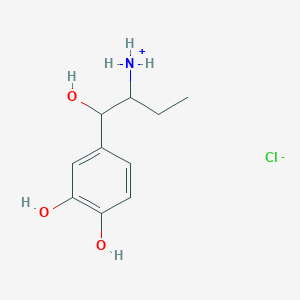

Composés similaires :

Histamine : Le ligand naturel pour les récepteurs H3 et H4.

Thioperamide : Un antagoniste des récepteurs H3 et H4.

Clobenpropit : Un agoniste/antagoniste mixte pour les récepteurs H3 et H4.

Unicité du this compound : Le this compound est unique en raison de sa forte sélectivité et de sa puissance pour les récepteurs H3 et H4. Contrairement à l'histamine, qui a une activité large sur tous les récepteurs de l'histamine, le this compound cible spécifiquement les récepteurs H3 et H4, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs .

Comparaison Avec Des Composés Similaires

Histamine: The natural ligand for H3 and H4 receptors.

Thioperamide: An antagonist of H3 and H4 receptors.

Clobenpropit: A mixed agonist/antagonist for H3 and H4 receptors.

Uniqueness of Imetit Dihydrobromide: Imetit dihydrobromide is unique due to its high selectivity and potency for H3 and H4 receptors. Unlike histamine, which has broad activity across all histamine receptors, Imetit dihydrobromide specifically targets H3 and H4 receptors, making it a valuable tool for studying these receptors’ specific roles .

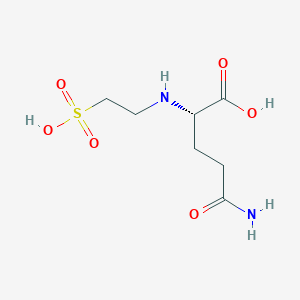

Propriétés

Numéro CAS |

32385-58-3 |

|---|---|

Formule moléculaire |

C6H11BrN4S |

Poids moléculaire |

251.15 g/mol |

Nom IUPAC |

2-(1H-imidazol-5-yl)ethyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C6H10N4S.BrH/c7-6(8)11-2-1-5-3-9-4-10-5;/h3-4H,1-2H2,(H3,7,8)(H,9,10);1H |

Clé InChI |

FIXBOCUGFDYGEM-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CCSC(=N)N.Br.Br |

SMILES canonique |

C1=C(NC=N1)CCSC(=N)N.Br |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Imetit Dihydrobromide |

Origine du produit |

United States |

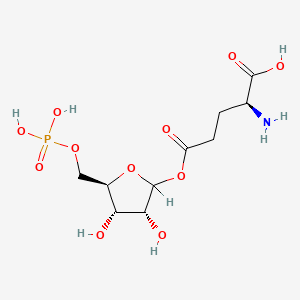

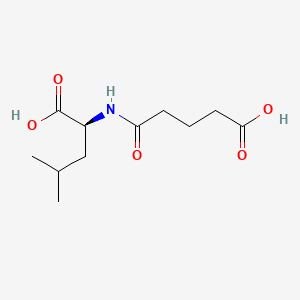

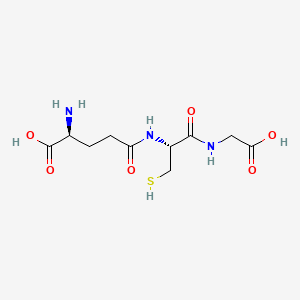

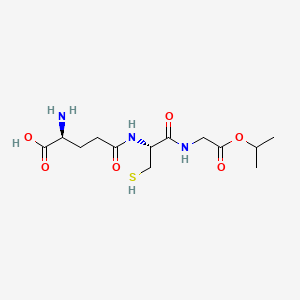

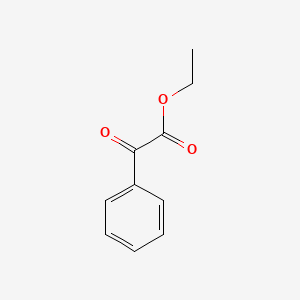

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

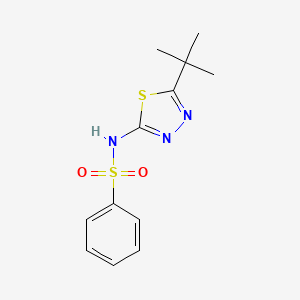

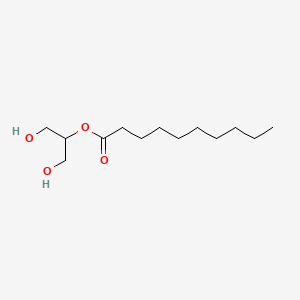

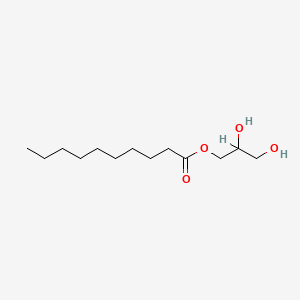

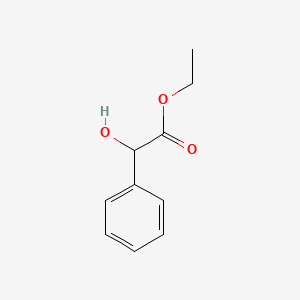

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.